molecular formula C9H11N3 B8350303 3-Ethyl-pyrrolo[2,3-b]pyridin-1-ylamine

3-Ethyl-pyrrolo[2,3-b]pyridin-1-ylamine

Cat. No. B8350303
M. Wt: 161.20 g/mol
InChI Key: DQJKFJXYEPJYBV-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

3-Ethyl-1H-pyrrolo[2,3-b]pyridine (0.91 g, 6.2 mmol) and KOtBu (1.39 g, 12.4 mmol) are dissolved in DMF (28 mL) and stirred for 2 h at rt. While vigorously sparging with nitrogen, NH2Cl (92 ml 0.15 M in ether) is added in portions. The reaction mixture is stirred at rt for 2 h. The mixture is cooled 0° C. and then quenched with Na2S2O3 (2.7 g) in water (50 mL). After standing at rt for 18 h, the mixture is concentrated, triturated in DCM and filtered. The filtrate is concentrated and chromatographed through silica gel eluting with 10% MeOH in DCM to afford 3-ethyl-pyrrolo[2,3-b]pyridin-1-yl-amine (380 mg). MS: 162 (M+H); 1H NMR (300 MHz, CDCl3): δ 8.32 (d, 1H), 7.90 (d, 1H), 7.04-7.13(m, 2H), 4.96 (broad s, 2H), 2.76 (q, 2H), 1.33 (t, 3H).
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=1)[CH3:2].CC([O-])(C)C.[K+].C[N:19](C=O)C>>[CH2:1]([C:3]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[N:5]([NH2:19])[CH:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
C(C)C1=CNC2=NC=CC=C21
Name
Quantity
1.39 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
28 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
While vigorously sparging with nitrogen, NH2Cl (92 ml 0.15 M in ether)
ADDITION
Type
ADDITION
Details
is added in portions
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at rt for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with Na2S2O3 (2.7 g) in water (50 mL)
WAIT
Type
WAIT
Details
After standing at rt for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
CUSTOM
Type
CUSTOM
Details
triturated in DCM
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed through silica gel eluting with 10% MeOH in DCM

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=CN(C2=NC=CC=C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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